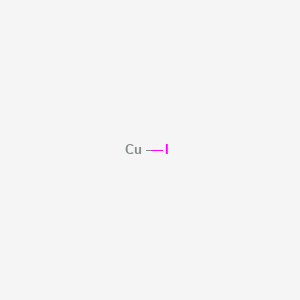

Iodocopper

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Iodocopper compounds are synthesized through various methods, including the reaction of copper(I) iodide with specific ligands in anhydrous conditions, leading to complexes like bis(μ-iodo)bis[(−)-sparteine]dicopper ([CuI{(-)-spa}]2) and other dicopper(I) complexes with tailored properties for catalysis and organic synthesis (Satyanarayana et al., 2011) (Pavlova et al., 2006).

Molecular Structure Analysis

The molecular structures of iodocopper complexes reveal diverse geometries and coordination environments. For instance, dicopper(II) complexes exhibit tetrahedral and square-pyramidal geometries, facilitated by ligands and bridging iodides, contributing to their functional diversity in reactions and material properties (Hazra et al., 2009).

Chemical Reactions and Properties

Iodocopper compounds participate in various chemical reactions, including O-arylation and O-alkylation, N-arylation of nitrogen heterocycles, and iodo-cycloisomerization. These reactions leverage the unique properties of iodocopper complexes, such as their ability to catalyze reactions under mild conditions, showcasing their versatility in organic synthesis (Satyanarayana et al., 2011) (Maheswaran et al., 2008).

Physical Properties Analysis

The physical properties of iodocopper complexes, such as their crystalline structures, solubility, and stability, are crucial for their application in catalysis and materials science. Studies on these complexes often emphasize the importance of molecular design and synthesis conditions on their physical properties, enabling the targeted application in various domains (Graziani et al., 1971).

Chemical Properties Analysis

Chemically, iodocopper compounds exhibit a range of reactivities, from facilitating oxidation reactions to engaging in complex formation with ligands. Their reactivity is influenced by the electronic properties of the iodine and copper atoms, as well as the ligands present in the complex. This versatility is highlighted in their use in organic synthesis, where they act as catalysts or reactants in a variety of transformations (Togo & Iida, 2006).

Wissenschaftliche Forschungsanwendungen

-

Iodometric Titration to Measure Copper Valence of High-Temperature Superconductors

- Results : Al- and Fe-doped samples were prepared and their copper valence, 2 + p, was determined by the improved double iodometric titration method. The iodometric titration method described here can be used to determine copper valence and oxygen content for doped and undoped samples with high accuracy .

-

Copper and Copper Nanoparticles Applications against Infections

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

iodocopper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.HI/h;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXDOTMGLUJQCM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodocopper | |

CAS RN |

7681-65-4 |

Source

|

| Record name | Cuprous iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(I) iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)